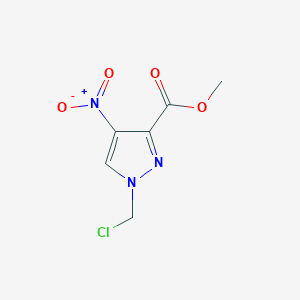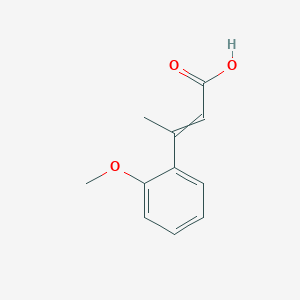
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound features a sodium ion paired with a difluorinated enolate structure, which includes a fluorophenyl group. The presence of fluorine atoms in the molecule significantly influences its reactivity and stability, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-(4-fluorophenyl)-4-oxobut-2-enoic acid with a fluorinating agent, followed by neutralization with a sodium base. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the molecule can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The enolate structure allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted enolates, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and durability.
Mecanismo De Acción
The mechanism by which Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets. In biological systems, the compound can act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 1,1-difluoro-4-(4-chlorophenyl)-4-oxobut-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-bromophenyl)-4-oxobut-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate
Uniqueness
Compared to similar compounds, Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. These properties influence the compound’s reactivity, making it a valuable tool in synthetic chemistry and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H6F3NaO2 |
|---|---|
Peso molecular |
238.14 g/mol |
Nombre IUPAC |
sodium;1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1 |
Clave InChI |
ZFJFDVRGIFZKKE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)










